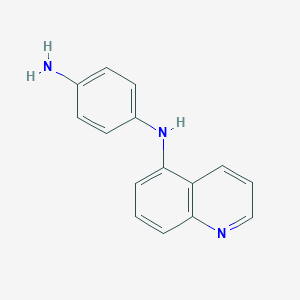

n1-(quinolin-5-yl)benzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-quinolin-5-ylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c16-11-6-8-12(9-7-11)18-15-5-1-4-14-13(15)3-2-10-17-14/h1-10,18H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVHTUSIPAQTFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(quinolin-5-yl)benzene-1,4-diamine typically involves the condensation of quinoline derivatives with benzene-1,4-diamine. One common method includes the reaction of quinoline-5-carboxaldehyde with benzene-1,4-diamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N1-(quinolin-5-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-5-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted benzene-1,4-diamine derivatives .

Scientific Research Applications

N1-(quinolin-5-yl)benzene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(quinolin-5-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as nuclear factor kappa-B (NF-κB) and matrix metalloproteinase 9 (MMP-9) . The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

N1-(quinolin-2-yl)benzene-1,4-diamine: This compound has a similar structure but with the quinoline ring attached at the 2-position instead of the 5-position.

N1-(quinolin-8-yl)benzene-1,4-diamine: Another similar compound with the quinoline ring attached at the 8-position.

N1,N1-diethyl-N4-(quinolin-2-ylmethylene)benzene-1,4-diamine: This compound features additional ethyl groups on the amino nitrogen atoms.

Uniqueness

N1-(quinolin-5-yl)benzene-1,4-diamine is unique due to its specific attachment of the quinoline ring at the 5-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and participates in chemical reactions .

Biological Activity

N1-(quinolin-5-yl)benzene-1,4-diamine, a compound featuring a quinoline moiety, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the condensation of quinoline derivatives with benzene-1,4-diamine. Structural characterization is often performed using techniques such as X-ray crystallography and NMR spectroscopy, confirming the presence of the quinoline ring system and the amine functionalities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its role as an inhibitor of AKT1, a protein kinase involved in various cellular processes including metabolism and cell survival. The compound showed promising docking scores indicating strong interactions with AKT1, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: IC50 Values Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 (Leukemia) | 2.5 |

| This compound | HeLa (Cervical) | 3.0 |

| This compound | MCF7 (Breast) | 4.5 |

These results indicate that the compound is particularly effective against K562 cells, which express the BCR-ABL fusion protein commonly found in chronic myeloid leukemia.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 2: Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The observed MIC values suggest that the compound may serve as a potential lead for developing new antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound's ability to inhibit AKT1 disrupts critical signaling pathways involved in cell growth and survival.

- Interaction with Bacterial Enzymes : Its antimicrobial effects may stem from interference with bacterial cell wall synthesis or function.

- Induction of Apoptosis : In cancer cells, it may promote apoptosis through upregulation of pro-apoptotic factors or downregulation of anti-apoptotic proteins.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in vivo using xenograft models of leukemia. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis within treated tumors.

Case Study 2: Antibacterial Properties

In another investigation focusing on its antibacterial activity, this compound was tested against biofilm-forming strains of S. aureus. The compound effectively reduced biofilm formation by over 70%, indicating its potential utility in treating biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.